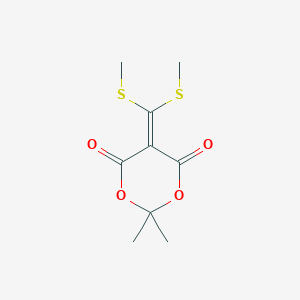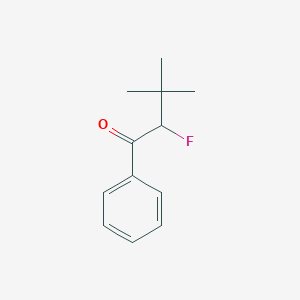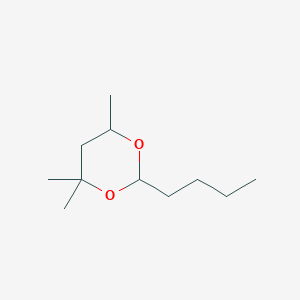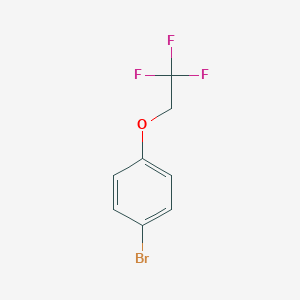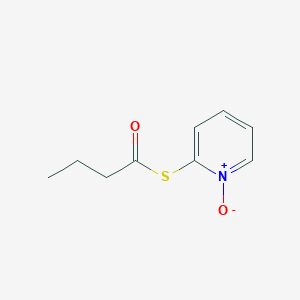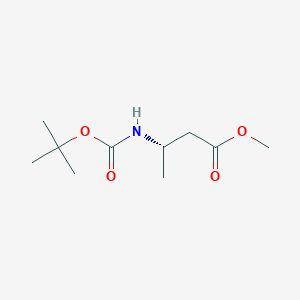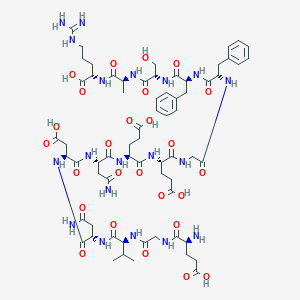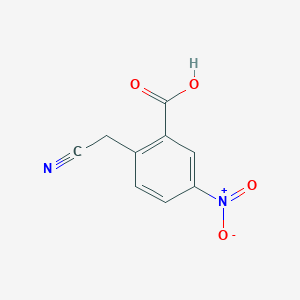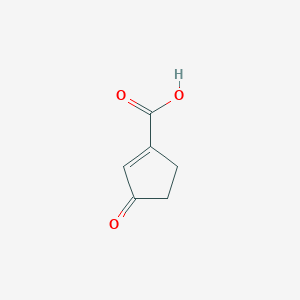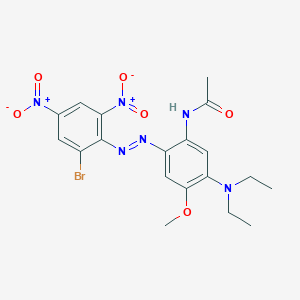
IVZQEYPPCBZTOY-UHFFFAOYSA-L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, thiodiethylenebis(triethyl-, diiodide) is a quaternary ammonium compound with the molecular formula C16H38I2N2S and a molecular weight of 544.4 g/mol. This compound is known for its unique structure, which includes two iodide ions and a sulfur atom, making it a valuable substance in various chemical and industrial applications.
Preparation Methods
The synthesis of ammonium, thiodiethylenebis(triethyl-, diiodide) involves a series of chemical reactions. One common method includes the reaction of triethylamine with a sulfur-containing compound, followed by the addition of iodine to form the diiodide salt. The reaction conditions typically involve the use of solvents such as acetone and controlled temperatures to ensure high yield and purity . Industrial production methods focus on optimizing these reactions to achieve large-scale synthesis with minimal impurities and environmental impact.
Chemical Reactions Analysis
Ammonium, thiodiethylenebis(triethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms.
Substitution: The iodide ions can be substituted with other halides or nucleophiles, leading to the formation of different quaternary ammonium salts
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like chloride or bromide ions. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Ammonium, thiodiethylenebis(triethyl-, diiodide) has a wide range of scientific research applications, including:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is explored for its potential use in drug delivery systems and as an antiseptic agent.
Industry: The compound is employed in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes
Mechanism of Action
The mechanism of action of ammonium, thiodiethylenebis(triethyl-, diiodide) involves its interaction with cellular membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial activity .
Comparison with Similar Compounds
Ammonium, thiodiethylenebis(triethyl-, diiodide) can be compared with other quaternary ammonium compounds, such as benzalkonium chloride and cetyltrimethylammonium bromide. While all these compounds share a common quaternary ammonium structure, ammonium, thiodiethylenebis(triethyl-, diiodide) is unique due to its sulfur atom and diiodide ions, which impart distinct chemical and physical properties .
Similar compounds include:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Tetraethylammonium iodide
These compounds are widely used in various applications, but the presence of sulfur and iodine in ammonium, thiodiethylenebis(triethyl-, diiodide) makes it particularly valuable for specific industrial and research purposes.
Properties
CAS No. |
109448-47-7 |
|---|---|
Molecular Formula |
C16H38I2N2S |
Molecular Weight |
544.4 g/mol |
IUPAC Name |
triethyl-[2-[2-(triethylazaniumyl)ethylsulfanyl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C16H38N2S.2HI/c1-7-17(8-2,9-3)13-15-19-16-14-18(10-4,11-5)12-6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
IVZQEYPPCBZTOY-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CCSCC[N+](CC)(CC)CC.[I-].[I-] |
Canonical SMILES |
CC[N+](CC)(CC)CCSCC[N+](CC)(CC)CC.[I-].[I-] |
Synonyms |
triethyl-[2-(2-triethylammonioethylsulfanyl)ethyl]azanium diiodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




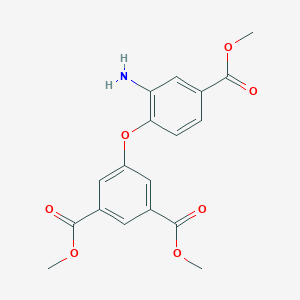
![5-acetyl-6,7-dihydroxy-6,7-dihydro-1H-imidazo[1,2-a]purin-9-one](/img/structure/B10547.png)
